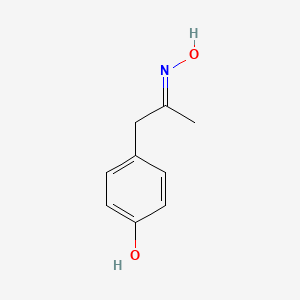![molecular formula C8H14O2S B13807844 3-[(1,1-Dimethylethyl)thio]propenoic acid methyl ester](/img/structure/B13807844.png)
3-[(1,1-Dimethylethyl)thio]propenoic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1,1-Dimethylethyl)thio]propenoic acid methyl ester is an organic compound with the molecular formula C8H14O2S and a molecular weight of 174.26 g/mol . It is also known as 3-(tert-Butylthio)acrylic acid methyl ester. This compound is characterized by the presence of a propenoic acid methyl ester group and a tert-butylthio substituent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,1-Dimethylethyl)thio]propenoic acid methyl ester typically involves the reaction of tert-butylthiol with methyl acrylate under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic addition of the thiol group to the double bond of the acrylate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, and the use of catalysts may be employed to enhance the reaction rate.
Análisis De Reacciones Químicas
Types of Reactions
3-[(1,1-Dimethylethyl)thio]propenoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The tert-butylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[(1,1-Dimethylethyl)thio]propenoic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[(1,1-Dimethylethyl)thio]propenoic acid methyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The pathways involved may include nucleophilic addition or substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
Methyl acrylate: Similar in structure but lacks the tert-butylthio group.
Ethyl acrylate: Similar ester group but with an ethyl substituent instead of methyl.
tert-Butylthioacetic acid: Contains the tert-butylthio group but with an acetic acid moiety.
Uniqueness
3-[(1,1-Dimethylethyl)thio]propenoic acid methyl ester is unique due to the presence of both the propenoic acid methyl ester group and the tert-butylthio substituent
Propiedades
Fórmula molecular |
C8H14O2S |
|---|---|
Peso molecular |
174.26 g/mol |
Nombre IUPAC |
methyl 3-tert-butylsulfanylprop-2-enoate |
InChI |
InChI=1S/C8H14O2S/c1-8(2,3)11-6-5-7(9)10-4/h5-6H,1-4H3 |
Clave InChI |
ZXGWAWBFPNWHRV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)SC=CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


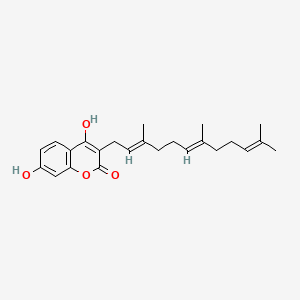

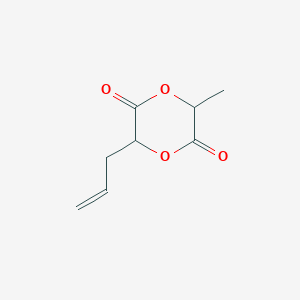
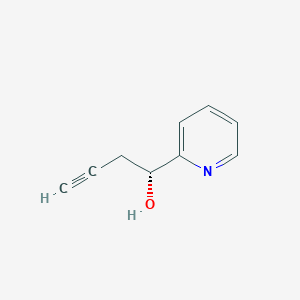
![Isoxazole, 3-methyl-5-[(3S)-1-methyl-3-pyrrolidinyl]-(9CI)](/img/structure/B13807786.png)
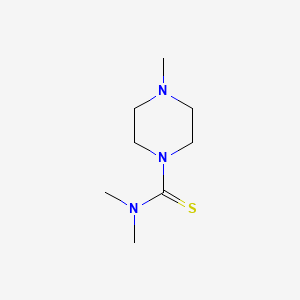
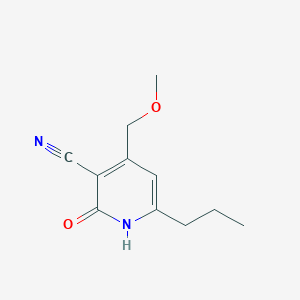
![[(E)-4-(2,2-dimethyl-1,3-dioxolan-4-yl)but-2-enyl]-trimethylsilane](/img/structure/B13807815.png)

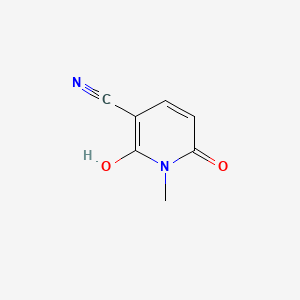
![4-amino-N-[(2-ethoxyphenyl)methylideneamino]benzenesulfonamide](/img/structure/B13807827.png)
![alpha-D-Manp-(1->3)-[alpha-D-Manp-(1->6)]-D-Manp](/img/structure/B13807830.png)
![Thiazolidine, 2-(4-methylphenyl)-3-[(4-nitrophenyl)sulfonyl]-(9CI)](/img/structure/B13807837.png)
